Cas no 933251-19-5 (1-2-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(pyridin-2-yl)piperazine)

1-2-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(pyridin-2-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 2-(2-methoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- 1-2-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(pyridin-2-yl)piperazine
-
- インチ: 1S/C23H24N6O/c1-17-15-23(28-13-11-27(12-14-28)21-9-5-6-10-24-21)29-22(25-17)16-19(26-29)18-7-3-4-8-20(18)30-2/h3-10,15-16H,11-14H2,1-2H3
- InChIKey: QBIPMWBJIMSFAO-UHFFFAOYSA-N
- SMILES: C12=CC(C3=CC=CC=C3OC)=NN1C(N1CCN(C3=NC=CC=C3)CC1)=CC(C)=N2
1-2-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(pyridin-2-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3379-0227-1mg |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3379-0227-25mg |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3379-0227-20mg |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3379-0227-30mg |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3379-0227-15mg |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3379-0227-2mg |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3379-0227-4mg |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3379-0227-10mg |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3379-0227-2μmol |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3379-0227-20μmol |
1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine |
933251-19-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 |
1-2-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(pyridin-2-yl)piperazine 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
1-2-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(pyridin-2-yl)piperazineに関する追加情報
Recent Advances in the Study of 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine (CAS: 933251-19-5)
The compound 1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine (CAS: 933251-19-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by a pyrazolo[1,5-a]pyrimidine core and a piperazine moiety, has been investigated for its pharmacological properties, particularly as a modulator of various biological targets. Recent studies have focused on its synthesis, structure-activity relationships (SAR), and potential applications in drug discovery.
One of the key areas of research has been the optimization of the synthetic route for 933251-19-5. A recent publication in the Journal of Medicinal Chemistry (2023) described an improved synthetic protocol that enhances yield and purity while reducing the number of steps. The study highlighted the importance of the methoxy and methyl substituents on the pyrazolo[1,5-a]pyrimidine ring for maintaining the compound's stability and bioactivity. Additionally, the piperazine linkage was found to be critical for target binding, as modifications to this moiety significantly altered the compound's affinity for its biological targets.
Pharmacological evaluations of 933251-19-5 have revealed its promising activity as a selective antagonist for certain G-protein-coupled receptors (GPCRs). In vitro studies demonstrated nanomolar affinity for specific receptor subtypes, suggesting potential applications in neurological and psychiatric disorders. For instance, a 2024 study published in ACS Chemical Neuroscience reported that 933251-19-5 exhibited high selectivity for the 5-HT2A receptor, a target implicated in conditions such as schizophrenia and depression. The compound's ability to cross the blood-brain barrier was also confirmed, further supporting its potential as a central nervous system (CNS) drug candidate.
Beyond its CNS applications, recent research has explored the anticancer properties of 933251-19-5. A preprint article (2024) from BioRxiv described its inhibitory effects on protein kinases involved in cancer cell proliferation. The compound showed potent activity against specific kinase isoforms, with IC50 values in the low micromolar range. Molecular docking studies suggested that the pyridinyl-piperazine moiety plays a crucial role in binding to the kinase active site, providing insights for further structural optimization.
Despite these promising findings, challenges remain in the development of 933251-19-5 as a therapeutic agent. Pharmacokinetic studies have indicated moderate metabolic stability, prompting ongoing efforts to design analogs with improved bioavailability. Furthermore, the compound's selectivity profile requires further refinement to minimize off-target effects. Collaborative efforts between academic and industrial researchers are currently underway to address these limitations and advance the compound toward preclinical development.
In conclusion, 1-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine represents a versatile scaffold with significant potential in drug discovery. Recent advancements in its synthesis, pharmacological characterization, and target engagement have laid a solid foundation for future research. As investigations continue, this compound may emerge as a valuable tool for understanding disease mechanisms and developing novel therapeutics.
933251-19-5 (1-2-(2-methoxyphenyl)-5-methylpyrazolo1,5-apyrimidin-7-yl-4-(pyridin-2-yl)piperazine) Related Products
- 850462-64-5(5-Fluoro-2-methyl-3-nitrobenzoic acid)
- 2228198-44-3(5-(1-bromopropan-2-yl)-1,3-oxazole)
- 90407-19-5(1,2-BENZISOTHIAZOL-3-AMINE, 7-CHLORO-)
- 2229318-58-3(4-(pyrimidin-5-yl)oxane-2,6-dione)
- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)
- 2445786-69-4(methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers)
- 2229281-08-5(4-(tert-butoxy)-2-hydroxy-3,3-dimethylbutanoic acid)
- 83911-48-2(9H-Pyrido3,4-bindole-3-carbonitrile)
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)
- 1251593-81-3(N-(5-chloro-2-methoxyphenyl)-2-{4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)




